molecular formula C29H36ClN3O3 B1667654 N-(2-(4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)piperidino)ethyl)-1-formyl-4-piperidinecarboxamide monohydrochloride hydrate CAS No. 190508-48-6

N-(2-(4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)piperidino)ethyl)-1-formyl-4-piperidinecarboxamide monohydrochloride hydrate

Cat. No. B1667654
M. Wt: 510.1 g/mol
InChI Key: HVZWFSFGKOWUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AT-1015 hydrochloride monohydrate is a serotonin (5-HT)2 receptor antagonist that blocks vascular and platelet 5-HT2A receptors.

Scientific Research Applications

Binding Affinity in Rabbit Platelet Membranes

  • Study Objective : Examined the binding affinity of this compound (referred to as AT-1015) in rabbit platelet membranes, comparing it with other selective 5-HT2 antagonists.
  • Findings : AT-1015 displayed high affinity to 5-HT2 receptors in rabbit platelet membranes, with a pKi value of 7.40, indicating its potential as a 5-HT2 antagonist in these models (Rashid et al., 2001).

Effects on Porcine Coronary Arteries

  • Study Objective : Investigated the inhibitory effects of AT-1015 on contraction and relaxation of porcine coronary arteries.
  • Findings : AT-1015 inhibited the maximal response to contraction and had no inhibitory effects on relaxation, suggesting it as a non-competitive 5-HT2 antagonist in these arteries (Gong et al., 2000).

Antithrombotic Activity in Rat Arterial Thrombosis Model

  • Study Objective : Explored the antithrombotic activity of AT-1015 in a rat arterial thrombosis model and its effect on bleeding time.
  • Findings : AT-1015 significantly prolonged the time to occlusion in the artery with thrombus, suggesting its effectiveness as an oral antithrombotic agent without significant bleeding time prolongation (Kihara et al., 2001).

Affinity and Dissociation Ability Comparison

  • Study Objective : Assessed the binding affinities and dissociation abilities of AT-1015 in comparison with other 5-HT2 antagonists.
  • Findings : AT-1015 showed high affinity for the 5-HT2 receptor and displayed a slow dissociation from the receptor, different from some other antagonists (Rashid et al., 2001).

Synthesis and Structural Studies

  • Study Objective : Focused on the synthesis and crystal structure studies of related heterocyclic compounds.
  • Findings : This research contributed to understanding the structural characterization of related molecules, which can aid in further biological studies (Thimmegowda et al., 2009).

properties

CAS RN

190508-48-6

Product Name

N-(2-(4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)piperidino)ethyl)-1-formyl-4-piperidinecarboxamide monohydrochloride hydrate

Molecular Formula

C29H36ClN3O3

Molecular Weight

510.1 g/mol

IUPAC Name

1-formyl-N-[2-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-yl]ethyl]piperidine-4-carboxamide;hydrate;hydrochloride

InChI

InChI=1S/C29H33N3O2.ClH.H2O/c33-21-32-18-13-25(14-19-32)29(34)30-15-20-31-16-11-24(12-17-31)28-26-7-3-1-5-22(26)9-10-23-6-2-4-8-27(23)28;;/h1-10,21,25H,11-20H2,(H,30,34);1H;1H2

InChI Key

HVZWFSFGKOWUSM-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)NCCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2)C=O.O.Cl

Canonical SMILES

C1CN(CCC1C(=O)NCCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2)C=O.O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(N-(2-(4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-piperidino)ethyl)-1-formyl-4-piperidinecarboxamide monohydrochloride monohydrate)
AT 1015
AT-1015
N-(2-(4-(5H-dibenzo(a,d)cyclohepten-5-yliden)piperidino)ethyl)-1-formyl-4-piperidinecarboxamide
N-(2-(4-(5H-dibenzo(a,d)cyclohepten-5-yliden)piperidino)ethyl)-1-formyl-4-piperidinecarboxamide monohydrochloride monohydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-(4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)piperidino)ethyl)-1-formyl-4-piperidinecarboxamide monohydrochloride hydrate
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N-(2-(4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)piperidino)ethyl)-1-formyl-4-piperidinecarboxamide monohydrochloride hydrate
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N-(2-(4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)piperidino)ethyl)-1-formyl-4-piperidinecarboxamide monohydrochloride hydrate
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N-(2-(4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)piperidino)ethyl)-1-formyl-4-piperidinecarboxamide monohydrochloride hydrate
Reactant of Route 5
N-(2-(4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)piperidino)ethyl)-1-formyl-4-piperidinecarboxamide monohydrochloride hydrate
Reactant of Route 6
N-(2-(4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)piperidino)ethyl)-1-formyl-4-piperidinecarboxamide monohydrochloride hydrate

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